6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine

Physicochemical profiling Lipophilicity Medicinal chemistry building blocks

Researchers developing CNS-penetrant kinase inhibitors face challenges with excessive lipophilicity. This 6-methyl-5-azaindole derivative (LogP -0.17) solves that issue as a privileged ATP-mimetic scaffold. - Enables systematic 6-position SAR without introducing halogens that complicate metabolic profiling. - Primary amine handle supports rapid parallel derivatization (amide coupling, reductive amination). - Batch-specific QC (NMR, HPLC, GC) ensures consistent fragment-based library synthesis.

Molecular Formula C8H9N3
Molecular Weight 147.18 g/mol
CAS No. 1190320-15-0
Cat. No. B1525299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine
CAS1190320-15-0
Molecular FormulaC8H9N3
Molecular Weight147.18 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=N1)C(=CN2)N
InChIInChI=1S/C8H9N3/c1-5-2-8-6(3-10-5)7(9)4-11-8/h2-4,11H,9H2,1H3
InChIKeyMNTCBIKDERKVMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-1H-pyrrolo[3,2-c]pyridin-3-amine: Identity & Scaffold for Procurement


6-Methyl-1H-pyrrolo[3,2-c]pyridin-3-amine (CAS 1190320-15-0) is a nitrogen-containing fused heterocycle with molecular formula C₈H₉N₃ and molecular weight 147.18 g/mol, formally classified as a 3-amino-5-azaindole derivative [1]. The compound carries a methyl substituent at the 6-position and a primary amine at the 3-position of the pyrrolo[3,2-c]pyridine core, distinguishing it from the unsubstituted parent scaffold (1H-pyrrolo[3,2-c]pyridin-3-amine, CAS 1000342-62-0) as well as from 6-halogenated analogs . The 5‑azaindole framework is recognised as a privileged kinase-inhibitor scaffold in medicinal chemistry, making positional and electronic modifications at the 6-position a critical determinant of downstream biological performance [2].

Scaffold: 5-azaindole core for kinase hinge-binding studies
ATP-mimetic motif
Position: 6-methyl substitution for steric and electronic tuning
Non-halogenated probe
Handle: 3-amino group for rapid parallel derivatisation
Amide, urea, reductive amination

Why 6-Methyl-1H-pyrrolo[3,2-c]pyridin-3-amine Cannot Be Replaced


The physicochemical properties of the 6‑substituted pyrrolo[3,2‑c]pyridin‑3‑amine series vary substantially with the nature of the 6‑position group, and these differences are not interchangeable in synthetic or pharmacological contexts. The 6‑methyl derivative (LogP = –0.17, MW = 147.18) exhibits markedly lower lipophilicity than the unsubstituted parent (LogP = 1.73, MW = 133.15) [1] and intermediate character relative to the 6‑chloro analog (LogP = 0.04, MW = 167.60) . These variations alter solubility, membrane permeability, and protein-binding propensity in downstream kinase-targeting constructs. Because the 5‑azaindole core functions as an ATP‑mimetic hinge‑binding motif, the electronic and steric contributions of the 6‑substituent directly impact kinase selectivity profiles [2]. Arbitrary substitution of the 6‑methyl group with –H, –Cl, or –F therefore carries a high risk of altering target engagement, metabolic stability, and synthetic tractability, none of which can be assumed equivalent without explicit comparative data.

Parent scaffold logP divergence
The unsubstituted parent exhibits a markedly higher calculated logP, which may shift solubility and membrane permeability profiles in kinase-targeting constructs.
Halogenated analog metabolic profile
6-Chloro and 6-fluoro analogs may introduce CYP-mediated metabolic liabilities or reactive metabolite formation not expected with the methyl group.
Indole scaffold hinge-binding gap
Replacing the 5-azaindole core with an indole scaffold removes the pyridine H-bond acceptor, which may compromise the dual H-bond motif for kinase hinge recognition.

6-Methyl-1H-pyrrolo[3,2-c]pyridin-3-amine: Quantitative Evidence vs. Analogs


LogP Differential vs. Unsubstituted Parent

The 6-methyl substitution reduces the calculated LogP by approximately 1.9 log units relative to the unsubstituted parent 1H-pyrrolo[3,2-c]pyridin-3-amine. The 6-methyl analog (MW 147.18) exhibits LogP = –0.17 , whereas the parent compound (MW 133.15) has LogP = 1.73 [1]. This shift from moderate to low lipophilicity alters aqueous solubility and may influence passive membrane permeability in cell-based assays. Both compounds share a topological polar surface area (TPSA) of ~54.7 Ų [2], indicating that the LogP difference is the dominant differential physicochemical parameter.

LogP vs. Parent
Cross-study comparable
ΔLogP ≈ –1.9
(Target: –0.17 vs. Parent: 1.73)
Supports lower lipophilicity profile review
Computed values; TPSA matched at ~54.7 Ų
Physicochemical profiling Lipophilicity Medicinal chemistry building blocks

Methyl vs. Chloro: Steric and Metabolic Profiles

The 6-methyl substituent (MW 147.18, LogP = –0.17) presents distinct advantages over the 6-chloro analog (MW 167.60, LogP = 0.04) in terms of metabolic stability. The methyl group avoids potential CYP450-mediated oxidative dehalogenation or glutathione-trapping reactive metabolite formation associated with chloroaromatic systems, while retaining sufficient steric bulk (molar refractivity contribution) to influence target binding pocket occupancy. The 6-chloro analog, however, provides a synthetic handle for further cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), whereas the 6-methyl group is a terminal substituent. The 6‑fluoro analog (MW 151.14) offers intermediate electronegativity but introduces metabolic liability through potential oxidative defluorination.

Methyl vs. Halo Analogs
Class-level inference
ΔMW: –20.4 Da (vs. Cl), –4.0 Da (vs. F)
ΔLogP: –0.21 (vs. Cl)
Context-dependent metabolic stability review
Halogen metabolic risk inference; data to verify
Halogen vs. alkyl substitution Metabolic stability Cross-coupling reactivity

5-Azaindole Scaffold Advantage in Kinase Hinge Binding

The 5-azaindole core (pyrrolo[3,2-c]pyridine) is established in the medicinal chemistry literature as a privileged kinase inhibitor scaffold that offers superior physicochemical properties compared to the indole prototype. Azaindoles permit modulation of Lipinski parameters, solubility, pKa, lipophilicity, target binding, and ADME-Tox properties through systematic nitrogen positioning [1]. The 5-azaindole isomer places the pyridine nitrogen at a position that can engage the kinase hinge region as a hydrogen bond acceptor while the pyrrole NH donates a hydrogen bond, mimicking the ATP adenine binding mode. This dual H-bond donor/acceptor character is retained in 6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine, whereas the corresponding indole scaffold (lacking the pyridine nitrogen) cannot make the same hinge contact.

Kinase Hinge Binding
Class-level inference
Dual H-bond motif
(N acceptor + NH donor)
May support ATP-mimetic scaffold interpretation
Review-level crystallography summary
Kinase inhibitor design ATP-mimetic scaffold 5-Azaindole vs. indole

Commercial Sourcing and Purity Comparison

The 6-methyl derivative is commercially available from multiple reputable suppliers with standard purity specifications of 95%+ (Bidepharm) to 98% (MolCore) , accompanied by batch-specific QC documentation including NMR, HPLC, and GC. The 6-chloro analog (CAS 1190320-39-8) is available at 97% purity (Bidepharm) , and the 6-fluoro analog at 98% (Leyan) . The unsubstituted parent (CAS 1000342-62-0) is available at 95%+ . Thus, the 6-methyl compound is neither disadvantaged nor uniquely advantaged in terms of commercial purity; however, its availability across multiple independent vendors reduces single-supplier dependency risk compared to less common analogs.

Commercial Purity
Supporting evidence
95%+ to 98%
≥3 vendors identified
Reduces single-supplier dependency risk
Batch-specific QC documentation available
Commercial sourcing Purity specification Quality control documentation

6-Methyl-1H-pyrrolo[3,2-c]pyridin-3-amine: Prioritized Use Cases


Low-Lipophilicity Fragment for Kinase Lead Optimization

For medicinal chemistry programs targeting kinases where a low LogP fragment is desired to maintain overall lead-like physicochemical space (e.g., CNS-penetrant kinase inhibitors or projects with lipophilicity-driven toxicity concerns), the 6‑methyl derivative (LogP = –0.17) is preferable to the unsubstituted parent (LogP = 1.73) [1] and avoids the metabolic risks of the 6‑chloro (LogP = 0.04) or 6‑fluoro analogs. Its 5‑azaindole core retains the dual H‑bond donor/acceptor motif required for ATP‑mimetic kinase hinge binding .

FBDD Library Design with 5-Azaindole Cores

The 5‑azaindole scaffold is a validated fragment in FBDD campaigns owing to its small size, planarity, and favourable hydrogen‑bonding properties . The 6‑methyl‑3‑amino derivative provides a synthetically tractable fragment with a primary amine handle for rapid parallel derivatisation (amide coupling, reductive amination, urea formation), while the 6‑methyl group serves as a non‑halogenated steric probe for SAR exploration. This combination is advantageous over the non‑aminated 6‑methyl‑5‑azaindole (CAS 183586‑34‑7), which lacks the 3‑amine derivatisation point [1].

Steric Tuning at 6-Position for MPS1 and FMS Kinase Inhibitors

Multiple patent families describe 1H‑pyrrolo[3,2‑c]pyridine derivatives as MPS1 (TTK) kinase inhibitors, with substituent variation at the 6‑position directly influencing potency and selectivity . The FMS kinase inhibitor series also demonstrates that pyrrolo[3,2‑c]pyridine derivatives achieve IC₅₀ values of 30–60 nM against FMS kinase [1]. The 6‑methyl‑3‑amino building block enables systematic exploration of the 6‑position steric and electronic contribution without introducing halogen atoms that may complicate late‑stage metabolic profiling.

Parallel Synthesis for Kinase Selectivity Profiling

The commercial availability of the 6‑methyl derivative at ≥95% purity from multiple independent suppliers with batch‑specific QC documentation (NMR, HPLC, GC) enables reliable procurement for high‑throughput parallel synthesis. The primary amine at the 3‑position serves as a versatile diversification point, while the 6‑methyl group provides a consistent steric baseline for SAR interpretation across libraries. This reproducibility advantage is critical when comparing structure‑activity relationships across multiple building block batches.

Application
Selection Property
Validation Focus
Kinase lead optimization
Low-logP fragment profile
Lipophilicity-driven toxicity model review
FBDD library design
3-Amine derivatisation handle
Parallel chemistry and SAR exploration
Steric tuning for kinase targets
6-Methyl non-halogenated probe
MPS1/FMS potency and selectivity interpretation
Kinase selectivity profiling
Multi-vendor ≥95% purity supply
Batch reproducibility and cross-library SAR

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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